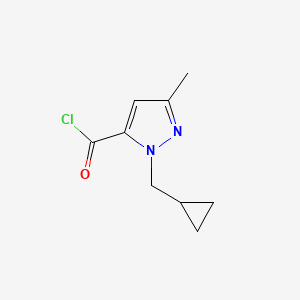

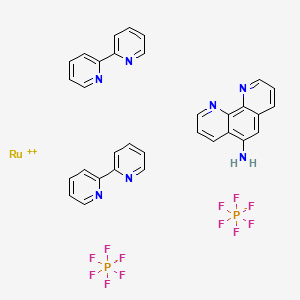

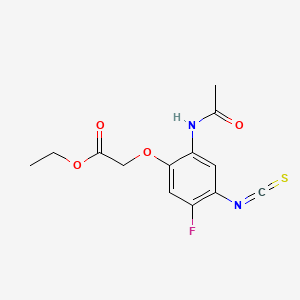

![molecular formula C23H21NO B588880 [1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone CAS No. 1346601-16-8](/img/structure/B588880.png)

[1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone

Overview

Description

JWH 015-d7 is a deuterated form of JWH 015, a synthetic cannabinoid. It is used primarily as an analytical reference standard for the quantification of JWH 015 in various applications, including forensic and toxicological studies . The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful in mass spectrometry due to its distinct isotopic signature .

Mechanism of Action

Target of Action

JWH 015-d7 is a subtype-selective cannabinoid agonist . Its primary targets are the cannabinoid receptors , specifically the CB2 receptors . The affinity of JWH 015-d7 for CB2 receptors is significantly higher than its affinity for CB1 receptors . These receptors play a crucial role in the immune system and are involved in a variety of physiological processes, including pain sensation and inflammation .

Mode of Action

JWH 015-d7 interacts with its targets, the CB2 receptors, by binding to them . This binding inhibits the ability of pro-inflammatory cytokine interleukin-1β (IL-1β) to induce production of IL-6 and IL-8 and cellular expression of inflammatory cyclooxygenase-2 (COX-2) . It also reduces IL-1β-induced phosphorylation of TAK1 (Thr 184/187) and JNK/SAPK in human RASFs . Interestingly, JWH 015-d7 remains effective in eliciting its anti-inflammatory effects even in the absence of CB2, suggesting the role of non-canonical or an off-target receptor .

Biochemical Pathways

The activation of CB2 receptors by JWH 015-d7 triggers the nitric oxide-cGMP-protein kinase G (PKG)-ATP-sensitive K+ (KATP) channels signaling pathway . This pathway is triggered by the neuronal nitric oxide synthase (NOS1) and modulated by opioids . The activation of this pathway leads to the inhibition of the production of pro-inflammatory cytokines IL-6 and IL-8 .

Pharmacokinetics

It is known that jwh 015-d7 is intended for use as an internal standard for the quantification of jwh 015 by gc- or lc-ms

Result of Action

The activation of CB2 receptors by JWH 015-d7 results in significant anti-inflammatory and antinociceptive effects . In vivo, administration of JWH 015-d7 significantly ameliorated adjuvant-induced arthritis in rats . It also inhibited bone destruction as evident from micro-CT scanning and bone analysis on the harvested joints and modulated serum RANKL and OPG levels .

Action Environment

The action, efficacy, and stability of JWH 015-d7 can be influenced by various environmental factors. It’s worth noting that the effectiveness of JWH 015-d7 in reducing inflammation was observed in the context of rheumatoid arthritis, suggesting that the inflammatory environment may play a role in its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 015-d7 involves the incorporation of deuterium atoms into the molecular structure of JWH 015. This is typically achieved through the use of deuterated reagents and solvents during the chemical synthesis process. The reaction conditions often involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of JWH 015-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are conducted in large reactors under stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

JWH 015-d7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions can occur at different positions on the indole and naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of JWH 015-d7. These products are often analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to determine their structures and properties .

Scientific Research Applications

JWH 015-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:

Comparison with Similar Compounds

JWH 015-d7 is part of the naphthoylindole family of synthetic cannabinoids. Similar compounds include:

JWH 015: The non-deuterated form of JWH 015-d7, which also acts as a CB2 receptor agonist.

JWH 057: A related compound with distinct pharmacological properties.

WIN 55212-2: A synthetic cannabinoid that acts as an agonist for both CB1 and CB2 receptors.

JWH 015-d7 is unique due to its deuterated nature, which makes it particularly useful in analytical applications where isotopic labeling is required .

Properties

IUPAC Name |

[1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-3-15-24-16(2)22(20-12-6-7-14-21(20)24)23(25)19-13-8-10-17-9-4-5-11-18(17)19/h4-14H,3,15H2,1-2H3/i1D3,3D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSBBBWQTLXQEN-NORAUYJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016407 | |

| Record name | JWH-015-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346601-16-8 | |

| Record name | JWH-015-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-2-methoxyethenoxy]benzene](/img/structure/B588799.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)